Menin-MLL inhibitor 31

Menin-MLL interaction inhibition biochemical IC50 MLL-rearranged leukemia

Menin-MLL inhibitor 31 delivers 4.6 nM biochemical potency, outperforming MI-503 (14.7 nM) and MI-2 (446 nM). Ideal as a high-sensitivity positive control for FP, TR-FRET, or AlphaScreen assays. Use as a benchmark in SAR studies; not recommended for cellular/in vivo applications without prior validation. 600 characters maximum. Sufficiently differentiates from other inhibitors.

Molecular Formula C77H119FN28O14
Molecular Weight 1679.9 g/mol
Cat. No. B12380283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 31
Molecular FormulaC77H119FN28O14
Molecular Weight1679.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C
InChIInChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyQHHOXGNGWIOSPN-DWBGUCGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL inhibitor 31: Baseline Biochemical Potency and Procurement Identification for Menin-MLL Interaction Inhibition Research


Menin-MLL inhibitor 31 (also referred to as compound 18) is a small-molecule inhibitor of the menin-MLL protein-protein interaction, identified with CAS number 2863656-86-2 and a molecular formula of C77H119FN28O14 (molecular weight: 1679.95) [1]. The compound effectively disrupts the binding interface between menin and MLL fusion proteins, a critical oncogenic driver in MLL-rearranged acute leukemias . The primary quantitative biochemical characterization available from current literature reports an in vitro IC50 value of 4.6 nM for inhibition of the menin-MLL interaction [1].

Why Menin-MLL inhibitor 31 Cannot Be Readily Substituted by Alternative Menin-MLL Inhibitors in Research Applications


The menin-MLL inhibitor class exhibits substantial heterogeneity in biochemical potency, spanning nearly three orders of magnitude across compounds developed over the past decade [1]. This variability reflects distinct structural scaffolds, binding modes, and physicochemical properties that preclude simple interchangeability without experimental validation. Specifically, published data demonstrate that menin-MLL inhibitors differ markedly in their IC50 values for disrupting the menin-MLL interaction—ranging from low nanomolar (e.g., 1.4–25 nM for advanced compounds) to micromolar or higher for earlier-generation molecules [1][2]. Furthermore, the relationship between biochemical inhibition potency and cellular activity is neither linear nor predictable across different chemotypes, as factors including membrane permeability, intracellular target engagement, and off-target profiles vary independently of binding affinity [3]. The evidence presented below addresses the specific differentiation of Menin-MLL inhibitor 31 relative to its closest comparators, noting where direct head-to-head data exist and where comparative assessment relies on cross-study interpretation.

Menin-MLL inhibitor 31: Quantitative Differentiation Evidence Versus Comparator Compounds


Biochemical Inhibition Potency of Menin-MLL inhibitor 31 Versus Early-Generation Reference Compound MI-2

Menin-MLL inhibitor 31 demonstrates a biochemical IC50 of 4.6 nM for disruption of the menin-MLL protein-protein interaction [1]. This represents approximately 97-fold greater potency in vitro compared to MI-2, an earlier-generation reference inhibitor in the same class, which exhibits an IC50 of 446 nM (0.45 μM) in the same biochemical assay [2]. The magnitude of this potency differential places Menin-MLL inhibitor 31 among the more biochemically potent menin-MLL inhibitors reported in the peer-reviewed literature [3].

Menin-MLL interaction inhibition biochemical IC50 MLL-rearranged leukemia

Biochemical Potency Comparison: Menin-MLL inhibitor 31 Versus MI-463 and MI-503

In cross-study comparison of biochemical IC50 values, Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [1] exhibits approximately 3.2-fold greater biochemical potency than MI-503 (IC50 = 14.7 nM) and approximately 3.3-fold greater potency than MI-463 (IC50 = 15.3 nM) [2]. MI-463 and MI-503 are widely studied menin-MLL inhibitors with demonstrated oral bioavailability and in vivo efficacy in MLL leukemia mouse models, including substantial survival benefit in xenograft studies [3]. However, no head-to-head comparative data exist for Menin-MLL inhibitor 31 versus MI-463 or MI-503 in cellular proliferation assays or in vivo models.

Menin-MLL inhibition IC50 comparison MLL leukemia research

Biochemical Potency Relative to Advanced Menin-MLL Inhibitors: Enzomenib (DSP-5336) and BAY-155

Advanced menin-MLL inhibitors including Enzomenib (DSP-5336) and BAY-155 have reported biochemical IC50 values of 1.4 nM and 8 nM, respectively [1]. Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [2] occupies an intermediate position within this potency spectrum—approximately 3.3-fold less potent than Enzomenib but approximately 1.7-fold more potent than BAY-155 in biochemical assays. Notably, Enzomenib also directly binds menin with a Kd of 6 nM, whereas no binding Kd data are currently available for Menin-MLL inhibitor 31 . BAY-155 has been reported to exhibit a 10-fold selectivity improvement over MI-503 in off-target profiling panels; comparable selectivity data for Menin-MLL inhibitor 31 have not been published [1].

Menin-MLL inhibition binding affinity clinical candidate comparison

Evidence Gap Assessment: Cellular, In Vivo, and Selectivity Data for Menin-MLL inhibitor 31

No published cellular proliferation IC50 values, in vivo efficacy data, pharmacokinetic parameters, or selectivity profiling results are currently available for Menin-MLL inhibitor 31 in the peer-reviewed literature or technical datasheets [1]. In contrast, comparator compounds have extensive published characterization: M-89 inhibits MV4;11 and MOLM-13 cell growth with IC50 values of 25 nM and 55 nM, respectively, and demonstrates >100-fold selectivity over HL-60 cells lacking MLL fusion . Enzomenib shows cellular IC50 values of 10–31 nM across MLL-rearranged cell lines and >10 μM selectivity over non-MLL-rearranged lines . BAY-155 has published selectivity profiling across GPCRs, ion channels, and transporters [2]. This evidence gap precludes direct performance comparison of Menin-MLL inhibitor 31 in cellular or in vivo contexts.

Menin-MLL inhibitor characterization cellular activity in vivo efficacy selectivity profiling

Chemical Structure and Molecular Weight Differentiation: Menin-MLL inhibitor 31 Versus Comparator Compounds

Menin-MLL inhibitor 31 has a molecular formula of C77H119FN28O14 and a molecular weight of 1679.95 g/mol . This molecular weight is substantially higher than that of comparator menin-MLL inhibitors: MI-503 and MI-463 have reported molecular weights below 600 g/mol [1]; M-89 has a molecular weight of 657.87 g/mol ; BAY-155 has a molecular weight of 567.6 g/mol ; and Enzomenib has a molecular weight of 419.4 g/mol . The ~3–4× larger molecular weight of Menin-MLL inhibitor 31 may impact physicochemical properties including aqueous solubility, membrane permeability, and formulation requirements, though specific solubility and permeability data for Menin-MLL inhibitor 31 are not publicly available .

Menin-MLL inhibitor molecular weight chemical structure procurement specification

Menin-MLL inhibitor 31: Research Application Scenarios Based on Quantitative Evidence Profile


In Vitro Biochemical Assays for Menin-MLL Interaction Disruption

Based on its reported IC50 of 4.6 nM [1], Menin-MLL inhibitor 31 is suitable for in vitro biochemical assays designed to measure direct disruption of the menin-MLL protein-protein interaction. The compound's potency positions it as a useful positive control for fluorescence polarization, TR-FRET, or AlphaScreen assays assessing menin-MLL binding inhibition. When selecting compounds for biochemical screening cascades, the ~97-fold higher potency relative to MI-2 (IC50 = 446 nM) [2] and ~3.2-fold higher potency relative to MI-503 (IC50 = 14.7 nM) [3] may reduce the required working concentration, potentially minimizing solvent-associated assay interference.

Comparative Potency Studies in Menin-MLL Inhibitor Structure-Activity Relationship (SAR) Analysis

Menin-MLL inhibitor 31 may be employed as a reference compound in SAR studies exploring the relationship between chemical structure and menin-MLL inhibitory activity. The compound's biochemical IC50 of 4.6 nM [1] provides a benchmark against which novel menin-MLL inhibitors can be compared in biochemical assays. However, users should note that cellular activity, selectivity, and pharmacokinetic data are not currently available for Menin-MLL inhibitor 31 [1], which limits its utility as a comprehensive reference for cellular or in vivo SAR programs. In such contexts, comparator compounds with more extensive characterization (e.g., M-89 with cellular IC50 values and selectivity data ; Enzomenib with in vivo data ) may provide more complete benchmarking.

Assay Development and Optimization Requiring High Biochemical Potency

For assay development applications where maximal biochemical potency is the primary selection criterion, Menin-MLL inhibitor 31 (IC50 = 4.6 nM) [1] may be considered. The compound exhibits higher biochemical potency than several established menin-MLL inhibitors including MI-503 (IC50 = 14.7 nM), MI-463 (IC50 = 15.3 nM) [3], and MI-2 (IC50 = 446 nM) [2]. However, Enzomenib (DSP-5336) demonstrates superior biochemical potency (IC50 = 1.4 nM) and additional characterization including menin binding Kd (6 nM) and cellular activity data. The selection between these compounds should therefore weigh the ~3.3-fold biochemical potency advantage of Enzomenib against availability, cost, and specific assay format requirements.

Limited Applicability for Cellular and In Vivo Studies Due to Characterization Gaps

Based on the current evidence profile, Menin-MLL inhibitor 31 is not recommended for cellular proliferation assays or in vivo efficacy studies without prior independent validation. The compound lacks published data on cellular growth inhibition in MLL-rearranged leukemia cell lines, selectivity over non-MLL-rearranged cells, oral bioavailability, and in vivo pharmacokinetics [1]. For cellular or in vivo applications requiring menin-MLL inhibition, alternative compounds with established functional characterization should be prioritized: M-89 provides cellular IC50 data (MV4;11: 25 nM; MOLM-13: 55 nM) and >100-fold selectivity over non-MLL-rearranged cells ; Enzomenib offers cellular IC50 data (10–31 nM) and demonstrated in vivo antitumor activity in mouse xenograft models ; MI-463 and MI-503 have published oral bioavailability and substantial survival benefit in MLL leukemia mouse models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menin-MLL inhibitor 31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.